N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
"N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes:
- A triazolo[4,3-a]quinazoline core with a 5-oxo group.
- A 4-methyl substituent on the quinazoline ring.
- A [(2,5-dimethylphenyl)methyl]sulfanyl group at position 1.
- An N-(butan-2-yl)carboxamide moiety at position 7.
Its structural complexity suggests synthetic challenges and opportunities for modulating physicochemical properties.
Properties
IUPAC Name |
N-butan-2-yl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-6-16(4)25-21(30)17-9-10-19-20(12-17)29-23(28(5)22(19)31)26-27-24(29)32-13-18-11-14(2)7-8-15(18)3/h7-12,16H,6,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBDJWVRFLACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: The 2,5-dimethylbenzylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the sec-Butyl Group: This step often involves alkylation reactions using sec-butyl halides.
Final Functionalization: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The triazoloquinazoline core is shared among analogues, but substituent variations significantly influence properties:
Key Observations :
Physical Properties :
Bioactivity Considerations
While direct bioactivity data for the target compound are absent, insights can be inferred:
- Triazoloquinazolines are explored for diverse activities, including enzyme inhibition (e.g., phosphodiesterases) .
Biological Activity
N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer activities, structure-activity relationships (SAR), and recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 401.54 g/mol. It features a triazole ring fused with a quinazoline moiety and a butan-2-yl side chain, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazole and quinazoline derivatives. The compound's structure suggests it may exhibit significant activity against various bacterial strains:
- Mechanism of Action : The presence of the triazole ring is known to interfere with fungal cell wall synthesis and has shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
- Research Findings : In vitro studies have demonstrated that similar compounds exhibit potent antimicrobial activity. For instance, derivatives with similar structural features showed effectiveness against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant strains .
Anticancer Activity
The anticancer potential of the compound has been explored in several studies:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Preliminary results indicate promising cytotoxic effects .
- Structure-Activity Relationship (SAR) : Modifications to the quinazoline scaffold have been found to enhance anticancer activity. For example, introducing different substituents on the phenyl ring can significantly affect the compound’s potency against cancer cells .
Case Studies
- Antimicrobial Efficacy Against MRSA :
- Cytotoxicity in Cancer Models :
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound can be synthesized via cyclization reactions using diaryliodonium salts as precursors. A validated approach involves:
- GP1 (General Procedure 1) : Cyclic diaryliodonium trifluoromethanesulfonates (e.g., 1a, 1s) are reacted with thiol-containing intermediates under controlled conditions to introduce the sulfanyl group .
- Condensation reactions : Similar triazoloquinazoline derivatives have been synthesized via condensation of halogenated intermediates (e.g., 2-bromo-phenoxazine) with carboxamide precursors .
- Key considerations : Optimize reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield.
Q. Which analytical techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsional strains in related triazoloquinazoline derivatives) .
- NMR spectroscopy : Use - HSQC and HMBC for assigning quaternary carbons and sulfur-linked methyl groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass).
- HPLC/UPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Integrate quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:
- Use ICReDD’s reaction path search : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) .
- AI-driven platforms : Tools like COMSOL Multiphysics enable virtual screening of reagent ratios and predict yield outcomes under varying temperatures .
Q. How should researchers resolve discrepancies in reported biological activity data?
Address variability via:
- Standardized assays : Use consistent models (e.g., Daphnia magna for cytotoxicity ) and control for cell passage number, serum batch, and incubation time.
- Orthogonal validation : Pair enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to confirm mechanism-specific activity.
- Meta-analysis : Apply statistical frameworks (e.g., mixed-effects models) to account for inter-lab variability .
Q. What strategies elucidate the reaction mechanism of sulfanyl group introduction?
Mechanistic studies should include:
- Isotopic labeling : Introduce to track sulfanyl incorporation via HRMS.
- Intermediate trapping : Quench reactions at short intervals (e.g., 5–10 min) and isolate intermediates using flash chromatography .
- Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
